1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their diverse biological activities and potential therapeutic applications . The presence of bromine atoms and allyl groups in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
Scientific Research Applications
1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the bromine and allyl groups.
5,7,8-Tribromo-1,2,3,4-tetrahydroisoquinoline: Similar bromination pattern but without the allyl groups.
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline: Contains allyl groups but lacks bromination.
Uniqueness
1,3-Diallyl-5,7,8-tribromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and allyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16Br3N |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
5,7,8-tribromo-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H16Br3N/c1-3-5-9-7-10-11(16)8-12(17)15(18)14(10)13(19-9)6-4-2/h3-4,8-9,13,19H,1-2,5-7H2 |
InChI Key |
NYJWXZCVBOZRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC2=C(C(N1)CC=C)C(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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